

In-Depth Technical Guide: 4-Hydroxy Alprazolam-d5

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Compound of Interest

Compound Name: 4-Hydroxy Alprazolam-d5

Cat. No.: B15559951

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hydroxy Alprazolam-d5**, including its molecular characteristics, metabolic pathways, and analytical quantification. This document is intended to serve as a core resource for professionals in drug development and research.

Core Molecular Data

4-Hydroxy Alprazolam is the primary active metabolite of Alprazolam, formed through hepatic microsomal oxidation.^{[1][2]} The deuterated internal standard, **4-Hydroxy Alprazolam-d5**, is essential for accurate quantification in biological matrices.

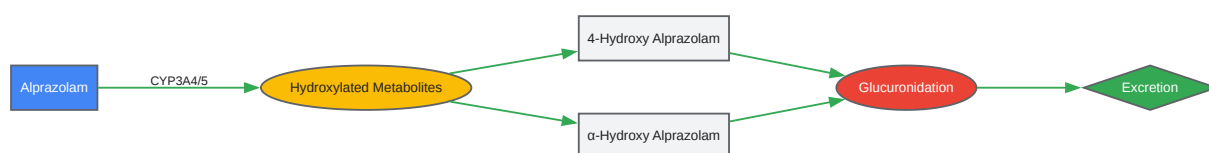
Table 1: Molecular Weight and Formula

Compound	Molecular Formula	Molecular Weight (g/mol)
4-Hydroxy Alprazolam	C ₁₇ H ₁₃ ClN ₄ O	324.76 ^[3]
4-Hydroxy Alprazolam-d5	C ₁₇ H ₈ D ₅ ClN ₄ O	329.80

Metabolic Pathway of Alprazolam

Alprazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, to its hydroxylated metabolites, 4-hydroxyalprazolam and α-

hydroxyalprazolam.[4][5][6] 4-hydroxyalprazolam is a major metabolite and possesses about 20% of the parent drug's binding affinity to benzodiazepine receptors.[7] Both metabolites are subsequently glucuronidated for excretion.[4]



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Metabolic conversion of Alprazolam to its primary metabolites.

Experimental Protocols

Quantification of 4-Hydroxy Alprazolam in Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method is commonly employed for the simultaneous quantification of alprazolam and its metabolites in plasma.[8]

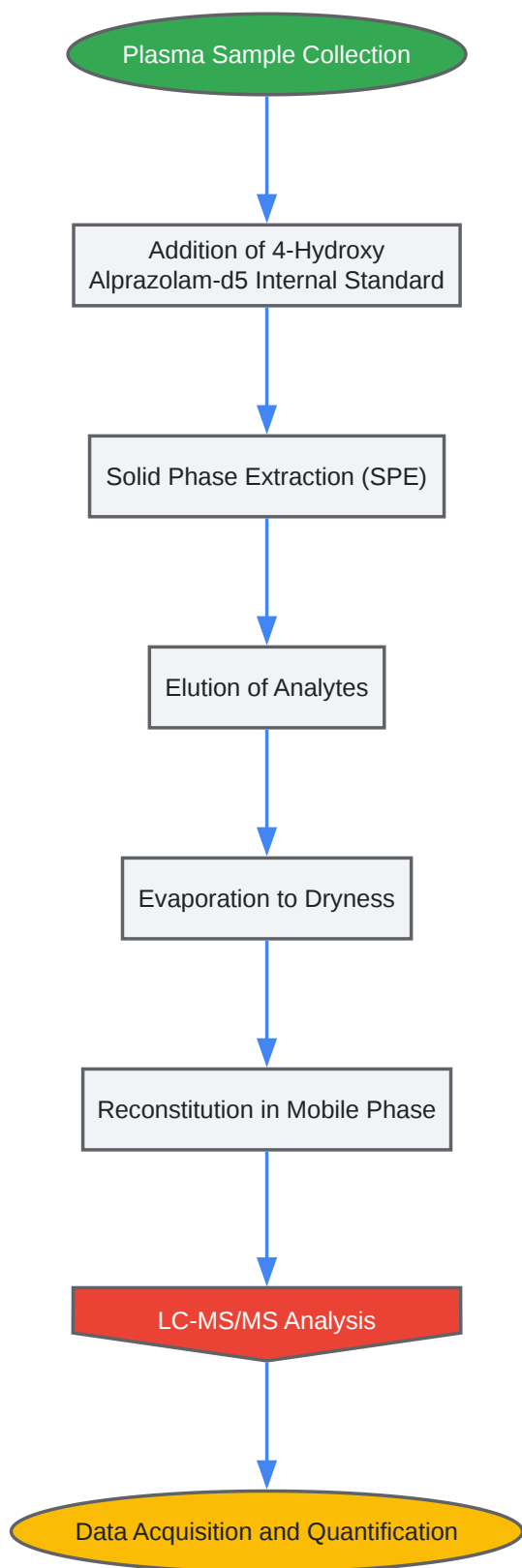
Sample Preparation: Solid Phase Extraction (SPE)[8]

- To 1 mL of plasma, add the internal standard (**4-Hydroxy Alprazolam-d5**).
- Buffer the plasma samples to an alkaline pH.
- Perform solid-phase extraction using a suitable sorbent (e.g., Oasis HLB, C18).
- Elute the analytes from the SPE column.
- Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

- Liquid Chromatography: Reversed-phase C18 column.[9]
- Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[9]
- Detection: Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) mode.[9]

The limit of quantitation (LOQ) for this method can reach as low as 0.05 ng/mL for both alprazolam and its hydroxy metabolites.[8]



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General workflow for quantification of 4-Hydroxy Alprazolam.

Synthesis of 4-Hydroxy Alprazolam

A common laboratory synthesis for 4-Hydroxy Alprazolam involves the hydrolysis of 4-Acetoxy Alprazolam.^[10]

Protocol:

- Dissolve 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][3][4]benzodiazepine in a mixture of tetrahydrofuran and ethanol.
- Add a solution of sodium hydroxide to the mixture.
- Allow the reaction to proceed at room temperature.
- Acidify the reaction mixture with glacial acetic acid.
- Concentrate the solution under reduced pressure to induce crystallization.
- Collect the crystalline product, wash with water, and recrystallize from ethanol to yield 8-chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][3][4]benzodiazepine (4-Hydroxy Alprazolam).^[10]

Pharmacokinetic Data

The pharmacokinetic parameters of 4-Hydroxy Alprazolam are typically determined following the administration of the parent drug, Alprazolam.

Table 2: Pharmacokinetic Parameters of Alprazolam Metabolites

Parameter	4-Hydroxy Alprazolam	α -Hydroxy Alprazolam	Parent Drug (Alprazolam)
Peak Plasma Concentration (Cmax)	Less than 10% of parent drug concentration.[11]	Generally less than 10% of the parent drug concentration.[3]	12 to 22 μ g/L after a single 1 mg oral dose. [11]
Time to Peak Plasma Concentration (Tmax)	Data not explicitly detailed in reviewed studies.[3]	4 hours after a 1 mg oral dose of alprazolam.[12]	0.7 to 1.8 hours after a single 1 mg oral dose.[11]
Receptor Affinity	Lower than the parent compound.[2]	Lower than the parent compound.[2]	High

Note: Plasma concentrations of the 4-hydroxy metabolite are generally higher than those of the alpha-hydroxy derivative.[11] However, urinary recovery of alpha-hydroxy-alprazolam is significantly greater.[11]

Conclusion

This technical guide provides essential information regarding **4-Hydroxy Alprazolam-d5**, including its molecular properties, metabolic fate, and analytical determination. The provided experimental protocols and pharmacokinetic data serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics. The use of deuterated internal standards like **4-Hydroxy Alprazolam-d5** is critical for the development of robust and accurate bioanalytical methods.

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